molecular formula C11H19N3O5S3 B3061714 AL-4623A free base CAS No. 138890-59-2

AL-4623A free base

Cat. No.: B3061714
CAS No.: 138890-59-2
M. Wt: 369.5 g/mol
InChI Key: XACIEZJJSXJZMD-VIFPVBQESA-N
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Description

AL-4623 is a small molecule belonging to the class of organic compounds known as thienothiazines. These are heterocyclic compounds containing a thiophene ring fused to a thiazine. Thiophene is a five-membered ring consisting of four carbon atoms and one sulfur atom, while thiazine is a six-membered ring consisting of four carbon atoms, one nitrogen atom, and one sulfur atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AL-4623 involves the formation of the thienothiazine core structure. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of thiophene and thiazine derivatives, which are subjected to cyclization reactions in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production of AL-4623 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

AL-4623 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thienothiazine derivatives .

Scientific Research Applications

AL-4623 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of AL-4623 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of carbonic anhydrase 2, an enzyme involved in various physiological processes. This inhibition can lead to changes in cellular pH and other downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AL-4623 is unique due to its specific combination of the thiophene and thiazine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets and exhibit a range of activities that may not be present in other similar compounds .

Properties

CAS No.

138890-59-2

Molecular Formula

C11H19N3O5S3

Molecular Weight

369.5 g/mol

IUPAC Name

(4R)-4-(ethylamino)-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide

InChI

InChI=1S/C11H19N3O5S3/c1-3-13-9-7-14(4-5-19-2)22(17,18)11-8(9)6-10(20-11)21(12,15)16/h6,9,13H,3-5,7H2,1-2H3,(H2,12,15,16)/t9-/m0/s1

InChI Key

XACIEZJJSXJZMD-VIFPVBQESA-N

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCOC

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCOC

138890-59-2

Origin of Product

United States

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